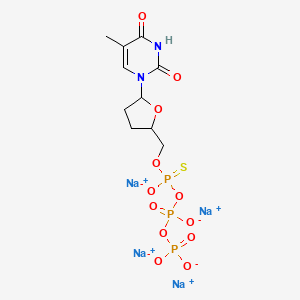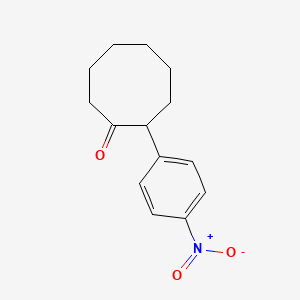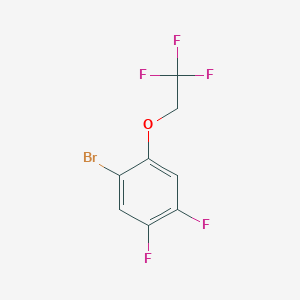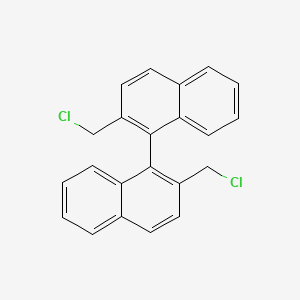
Adenosine, 2'-O-(2-methoxy-2-oxoethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- is a modified nucleoside derivative of adenosine. It is characterized by the presence of a methoxy-oxoethyl group at the 2’-O position of the ribose sugar. This modification can significantly alter the biological and chemical properties of the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- typically involves the selective protection of the hydroxyl groups on the ribose moiety, followed by the introduction of the methoxy-oxoethyl group at the 2’-O position. This can be achieved through a series of protection, activation, and deprotection steps. Common reagents used in these reactions include protecting groups like silyl ethers and activating agents such as triflates.
Industrial Production Methods
Industrial production of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy-oxoethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized adenosine derivatives.
Wissenschaftliche Forschungsanwendungen
Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in cellular processes and as a potential modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications.
Wirkmechanismus
The mechanism of action of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The methoxy-oxoethyl modification can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. This can result in the modulation of signaling pathways, enzyme inhibition, or activation of specific cellular responses.
Vergleich Mit ähnlichen Verbindungen
Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- can be compared to other similar compounds, such as:
2-Amino-2’-O-(2-methoxy-2-oxoethyl)adenosine: Another modified nucleoside with similar structural features but different biological activities.
Adenosine phosphate: A phosphorylated derivative of adenosine with distinct biochemical properties.
Acadesine: A nucleoside analog with potential anticancer and cardioprotective effects.
Clofarabine: A nucleoside analog used in the treatment of certain types of leukemia.
Fludarabine phosphate: A chemotherapeutic agent used in the treatment of hematological malignancies.
Vidarabine: An antiviral nucleoside analog used in the treatment of herpes simplex infections.
The uniqueness of Adenosine, 2’-O-(2-methoxy-2-oxoethyl)- lies in its specific modification, which can confer unique biological and chemical properties not found in other similar compounds .
Eigenschaften
CAS-Nummer |
304442-35-1 |
|---|---|
Molekularformel |
C13H17N5O6 |
Molekulargewicht |
339.30 g/mol |
IUPAC-Name |
methyl 2-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxyacetate |
InChI |
InChI=1S/C13H17N5O6/c1-22-7(20)3-23-10-9(21)6(2-19)24-13(10)18-5-17-8-11(14)15-4-16-12(8)18/h4-6,9-10,13,19,21H,2-3H2,1H3,(H2,14,15,16)/t6-,9-,10-,13-/m1/s1 |
InChI-Schlüssel |
NAUHCPUQDZKVEI-ZRFIDHNTSA-N |
Isomerische SMILES |
COC(=O)CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Kanonische SMILES |
COC(=O)COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Bromo-1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12077548.png)











